molecular formula C14H14N4OS B5596473 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5596473
M. Wt: 286.35 g/mol
InChI Key: RISXZTOFSFCXAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, typically involves the cyclization of aminopyridines with appropriate precursors. For example, compounds structurally related to imidazopyridines have been synthesized through reactions involving aminopyridines and chloro ketones, leading to various substituted imidazopyridines. Such synthetic routes may begin with the formation of imidazo[1,2-a]pyridines followed by further functionalization to introduce the desired substituents (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives, including this compound, is characterized by the presence of an imidazopyridine core, which can be further modified with various substituents to achieve desired properties. X-ray diffraction and density functional theory (DFT) studies have been used to confirm the structure of related compounds and to analyze their conformational and crystallographic properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazopyridine compounds can participate in various chemical reactions, leading to the formation of new derivatives with different properties. For example, reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been reported to produce fully substituted furans, demonstrating the versatility of the imidazopyridine scaffold in organic synthesis (Pan et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide is a compound with potential application in various fields due to its unique chemical structure. The synthesis of related imidazo[1,2-a]pyridines involves cyclization of aminopyridines and chloro ketones, leading to compounds with various substituents at specific positions. These synthetic routes enable the exploration of this compound's chemical properties and potential functionalities (J. Starrett et al., 1989). Additionally, the modification of imidazo[1,2-a]pyrimidines to reduce metabolism mediated by aldehyde oxidase highlights the chemical adaptability of similar compounds, which could be relevant for enhancing the stability and efficacy of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide in various applications (A. Linton et al., 2011).

Biological Activity and Therapeutic Potential

The related imidazo[1,2-a]pyridines and pyridine derivatives have been explored for their biological activity, including antiulcer, antimycobacterial, and antiviral properties. For instance, certain imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, demonstrating good cytoprotective properties in ethanol and HCl models, which suggests a potential for therapeutic applications in gastrointestinal disorders (J. Starrett et al., 1989). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity, showing excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential as new anti-TB agents (Linhu Li et al., 2020).

Photophysical Properties and Material Science Applications

The unique structure of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide could also lend itself to applications in material science, particularly in the development of fluorescent compounds. Similar imidazo[1,2-a]pyridines have been prepared and converted to a variety of fluorescent compounds, demonstrating the potential of such structures in the development of new materials with desirable photophysical properties (F. Shibahara et al., 2006).

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-2-11-9-20-13(17-11)7-16-14(19)10-3-4-12-15-5-6-18(12)8-10/h3-6,8-9H,2,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXZTOFSFCXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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